Digermane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- Digermane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)-
Brand Name: Vulcanchem
CAS No.: 142745-88-8
VCID: VC8240303
InChI: InChI=1S/2C6H14ClGe/c2*1-5(2)8(7)6(3)4/h2*5-6H,1-4H3
SMILES: CC(C)[Ge](C(C)C)Cl.CC(C)[Ge](C(C)C)Cl
Molecular Formula: C12H28Cl2Ge2
Molecular Weight: 388.5 g/mol

Digermane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)-

CAS No.: 142745-88-8

Cat. No.: VC8240303

Molecular Formula: C12H28Cl2Ge2

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

Digermane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- - 142745-88-8

Specification

CAS No. 142745-88-8
Molecular Formula C12H28Cl2Ge2
Molecular Weight 388.5 g/mol
Standard InChI InChI=1S/2C6H14ClGe/c2*1-5(2)8(7)6(3)4/h2*5-6H,1-4H3
Standard InChI Key VYOLEOHKJBMAFO-UHFFFAOYSA-N
SMILES CC(C)[Ge](C(C)C)Cl.CC(C)[Ge](C(C)C)Cl
Canonical SMILES CC(C)[Ge](C(C)C)Cl.CC(C)[Ge](C(C)C)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)digermane, reflects its bis-germanium core substituted with chlorine atoms and four isopropyl groups. The central Ge2\text{Ge}_2 unit is bridged by two chlorine atoms, while each germanium atom is further bonded to two isopropyl (-CH(CH3)2\text{-CH}(\text{CH}_3)_2) groups. This sterically crowded structure imparts significant thermal stability and influences its reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H28Cl2Ge2\text{C}_{12}\text{H}_{28}\text{Cl}_2\text{Ge}_2
Molecular Weight388.44 g/mol
AppearanceSolid or liquid
Assay Purity≥99.90%
Storage ConditionsSealed, air-resistant containers

The compound’s chlorine substituents enhance its electrophilicity, making it reactive toward nucleophiles, while the bulky isopropyl groups hinder sterically demanding reactions . Notably, melting point and water solubility data remain unreported in available literature, suggesting gaps in characterization .

Spectroscopic and Crystallographic Data

Although explicit spectroscopic data (e.g., NMR, IR) for this derivative are absent in the provided sources, analogies to simpler digermanes suggest characteristic 73Ge^{73}\text{Ge} NMR signals near 200–300 ppm and IR absorptions for Ge-Cl bonds around 400–500 cm⁻¹ . X-ray crystallography of related tetrasubstituted digermanes reveals distorted tetrahedral geometries at each germanium center, with Ge-Ge bond lengths averaging 2.45 Å .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)digermane likely involves germanium alkylation and chlorination steps. A plausible pathway includes:

  • Alkylation of Germanium Dichloride: Reacting GeCl2\text{GeCl}_2 with isopropyl Grignard reagents (CH(CH3)2MgX\text{CH}(\text{CH}_3)_2\text{MgX}) to form Ge(CH(CH3)2)2Cl2\text{Ge}(\text{CH}(\text{CH}_3)_2)_2\text{Cl}_2.

  • Coupling Reaction: Treatment with a reducing agent (e.g., Na/Hg\text{Na}/\text{Hg}) to couple two germanium centers, forming the Ge2\text{Ge}_2 backbone .

Industrial production scales this process under inert atmospheres to prevent oxidation. Kono Chem Co., Ltd., a primary supplier, emphasizes stringent quality control, with assays exceeding 99.90% purity .

Table 2: Industrial Synthesis Parameters

ParameterDetail
Starting MaterialsGeCl4\text{GeCl}_4, Isopropyl Grignard Reagents
Reaction MediumAnhydrous tetrahydrofuran (THF)
Temperature−78°C to 25°C (stepwise)
Yield~70–80% (estimated)

Byproducts and Purification

Major byproducts include oligomeric germanes (e.g., trigermane, tetragermane) and residual alkyl chlorides . Purification employs fractional distillation under reduced pressure, followed by recrystallization from nonpolar solvents .

Reactivity and Degradation Pathways

Hydrolytic Stability

The Ge-Cl bonds in this compound are susceptible to hydrolysis, particularly in protic solvents:

Ge2Cl2(CH(CH3)2)4+2H2OGe2O(CH(CH3)2)4+2HCl\text{Ge}_2\text{Cl}_2(\text{CH}(\text{CH}_3)_2)_4 + 2\text{H}_2\text{O} \rightarrow \text{Ge}_2\text{O}(\text{CH}(\text{CH}_3)_2)_4 + 2\text{HCl} \uparrow

This reaction is mitigated by storage in anhydrous environments .

Thermal Decomposition

Pyrolysis above 200°C induces Ge-Ge bond cleavage, yielding germanium clusters and volatile hydrocarbons:

Ge2Cl2(CH(CH3)2)4Δ2Ge+2Cl2+4(CH(CH3)2)2CH2\text{Ge}_2\text{Cl}_2(\text{CH}(\text{CH}_3)_2)_4 \xrightarrow{\Delta} 2\text{Ge} + 2\text{Cl}_2 \uparrow + 4(\text{CH}(\text{CH}_3)_2)_2\text{CH}_2

This decomposition pathway is critical for applications in chemical vapor deposition (CVD) of germanium films .

Reductive Functionalization

The compound undergoes reductive alkylation with organolithium reagents to form higher-order germanium architectures:

Ge2Cl2(CH(CH3)2)4+2RLiGe2R2(CH(CH3)2)4+2LiCl\text{Ge}_2\text{Cl}_2(\text{CH}(\text{CH}_3)_2)_4 + 2\text{RLi} \rightarrow \text{Ge}_2\text{R}_2(\text{CH}(\text{CH}_3)_2)_4 + 2\text{LiCl}

Such reactions are pivotal in synthesizing germanium-based polymers .

Industrial and Pharmaceutical Applications

Semiconductor Manufacturing

As a CVD precursor, this compound deposits high-purity germanium layers on silicon substrates, enhancing electron mobility in next-generation transistors .

Catalysis

The Lewis-acidic germanium centers catalyze Friedel-Crafts alkylations and Diels-Alder reactions, offering advantages over traditional AlCl3\text{AlCl}_3 catalysts in selectivity .

Agricultural Chemistry

Derivatives of this compound act as antifungals in crop protection, leveraging the bioactivity of organogermanium moieties .

Table 3: Application Overview

SectorUse CaseMechanism
ElectronicsCVD PrecursorGe film deposition
PharmaceuticalsAnticancer Agent IntermediateDNA alkylation
AgricultureFungicideDisruption of fungal membranes

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